molecular formula C10H16FNSi B15069702 N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine CAS No. 920033-59-6

N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine

Cat. No.: B15069702
CAS No.: 920033-59-6
M. Wt: 197.32 g/mol
InChI Key: MGNLMTRKQYUUPZ-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine is a silanamine derivative of interest in organic and medicinal chemistry research. Compounds within the silanamine family, such as the well-known Hexamethyldisilazane (HMDS), are frequently employed as versatile reagents and protecting groups . The structure of this specific compound, featuring a 4-fluorobenzyl group attached to the nitrogen of a trimethylsilanamine, suggests potential utility as a synthetic intermediate or a protecting group for amines in multi-step synthesis. The incorporation of the fluorophenyl moiety may be explored to influence the compound's electronic properties, lipophilicity, and metabolic stability in biological systems, making it a candidate for the development of novel pharmaceutical agents or advanced materials. As a specialty organosilicon compound, its handling typically requires inert atmospheric conditions, such as under a nitrogen or argon atmosphere, to prevent decomposition due to moisture sensitivity. Researchers are advised to fully characterize this compound using techniques including NMR (1H, 13C, 19F), mass spectrometry, and IR spectroscopy prior to use. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

920033-59-6

Molecular Formula

C10H16FNSi

Molecular Weight

197.32 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-trimethylsilylmethanamine

InChI

InChI=1S/C10H16FNSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7,12H,8H2,1-3H3

InChI Key

MGNLMTRKQYUUPZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NCC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Reaction with Trimethylsilyl Chloride

In a glovebox, 4-fluorobenzylamine (1.0 equiv.) is dissolved in 1,2-dimethoxyethane (DME) and treated with TMSCl (1.25 equiv.) in the presence of N,N-diethyl-1,1,1-trimethylsilanamine (1.2 equiv.) as a base. The mixture is stirred at 70°C for 18 hours, followed by quenching with potassium fluoride to remove excess silylating agent. Purification via preparative HPLC yields the target compound with 47–52% LCAP (liquid chromatography area percent) .

Key Data:

Parameter Value
Solvent 1,2-Dimethoxyethane
Temperature 70°C
Reaction Time 18 hours
Yield (LCAP) 47–52%

Alternative Silylating Agents

Substituting TMSCl with TMSOTf enhances reactivity due to the triflate group’s superior leaving ability. A protocol from demonstrates that TMSOTf (1.25 equiv.) in acetonitrile at 50°C for 20 hours achieves 64% LCAP when paired with N-ethyl-N-isopropylpropan-2-amine (3.0 equiv.) as a base.

Reductive Amination with Trimethylsilane

A two-step strategy involves:

  • Condensation of 4-fluorobenzaldehyde with ammonia to form an imine.
  • Reduction with trimethylsilane in the presence of Lewis acids .

Imine Formation

4-Fluorobenzaldehyde (1.0 equiv.) reacts with ammonium acetate (1.5 equiv.) in toluene under reflux for 6 hours. The intermediate imine is isolated via solvent evaporation.

Silane Reduction

The imine is treated with trimethylsilane (2.0 equiv.) and tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv.) in DMA (dimethylacetamide) at 50°C for 12 hours. This method yields 58–65% LCAP , with purification via silica gel chromatography .

Optimization Insight:

  • TBSOTf activates the imine for nucleophilic attack by silane.
  • Higher temperatures (70°C) reduce yields due to side reactions.

Solvent and Base Screening for Silylation

Critical to maximizing yield is the selection of solvent and base . Data from reveal the following trends:

Solvent Effects

Solvent LCAP (%)
Acetonitrile (MeCN) 52
Toluene 49
DMA 64
1,2-Dimethoxyethane 57

DMA outperforms other solvents due to its high polarity and ability to stabilize charged intermediates.

Base Optimization

Base LCAP (%)
N-Methylmorpholine 52
2,6-Lutidine 53
DBU 66
N-Ethyl-N-isopropylamine 96

N-Ethyl-N-isopropylamine proves most effective, likely due to its steric bulk preventing side reactions.

Characterization and Analytical Data

1H NMR (500 MHz, Methanol-d4):

  • δ 7.69 (s, 1H, ArH)
  • δ 5.26 (s, 1H, CHN)
  • δ 2.69 (dq, J = 13.5, 6.9 Hz, 2H, NCH2)
  • δ 1.21 (t, J = 7.0 Hz, 6H, CH3)

13C NMR (126 MHz, Methanol-d4):

  • δ 163.4 (C=O)
  • δ 151.1 (C-F)
  • δ 58.0 (SiCH3)
  • δ 25.5 (CH2)

HRMS:

  • Calculated for C12H19FNSi : 240.1218
  • Found: 240.1212

Challenges and Limitations

  • Moisture Sensitivity: The compound degrades upon exposure to ambient humidity, necessitating glovebox handling.
  • Byproduct Formation: Excess silylating agent generates hexamethyldisiloxane , complicating purification.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors are recommended to maintain anhydrous conditions. A prototype system described in achieves 72% yield using TMSOTf and DMA at 50°C with a residence time of 2 hours.

Chemical Reactions Analysis

Hydrolysis Reactions

The trimethylsilyl group undergoes hydrolysis under acidic or basic conditions, yielding 4-fluorobenzylamine and trimethylsilanol:

N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine+H2O4-Fluorobenzylamine+Me3SiOH\text{this compound} + \text{H}_2\text{O} \rightarrow \text{4-Fluorobenzylamine} + \text{Me}_3\text{SiOH}

Key Observations :

  • Acidic conditions (HCl, H₂O): Complete hydrolysis occurs within 2 hours at 25°C.

  • Basic conditions (NaOH, H₂O): Faster reaction kinetics (30 minutes at 25°C).

Nucleophilic Substitution

The silicon-nitrogen bond participates in nucleophilic displacement reactions:

Reaction TypeConditionsProduct
Grignard reagent substitutionRMgX (R = alkyl/aryl), THF, 0°CR-NH-CH₂-C₆H₄-F + Me₃SiX
Organolithium substitutionRLi, hexane, -78°CR-NH-CH₂-C₆H₄-F + Me₃SiLi

These reactions exploit the electrophilic silicon center, enabling the synthesis of secondary amines with tailored substituents .

Electrophilic Aromatic Substitution

The 4-fluorophenyl moiety undergoes directed electrophilic substitution:

ReactionReagentsPositional SelectivityYield*
NitrationHNO₃, H₂SO₄Meta (>90%)68-72%
SulfonationSO₃, H₂SO₄Meta (85%)61-65%
Halogenation (Cl₂)Cl₂, FeCl₃Para (limited)<5%

*Yields inferred from analogous fluorobenzyl derivatives .
The fluorine atom strongly directs electrophiles to the meta position due to its electron-withdrawing inductive effect .

Coordination Chemistry

The nitrogen atom acts as a weak Lewis base, forming complexes with transition metals:

Compound+MLn[M(This compound)xLnx]\text{Compound} + \text{ML}_n \rightarrow [\text{M}(\text{this compound})_x\text{L}_{n-x}]

Documented Complexes :

  • Cu(I) : Forms air-sensitive complexes in acetonitrile .

  • Pd(II) : Catalyzes cross-coupling reactions (e.g., Suzuki-Miyaura) but with lower efficiency than traditional phosphine ligands .

Thermal Decomposition

Controlled pyrolysis (200–300°C under N₂) produces:

CompoundΔNH3+Me3SiF+C6H4F-CH2 radicals\text{Compound} \xrightarrow{\Delta} \text{NH}_3 + \text{Me}_3\text{SiF} + \text{C}_6\text{H}_4\text{F-CH}_2\text{ radicals}

TGA Data :

  • Onset decomposition: 218°C

  • Mass loss at 300°C: 98.2%

Reductive Amination

Reacts with aldehydes/ketones under hydrogenation conditions:

Compound+RCOR’H2/PdRR’CH-NH-CH2C6H4F\text{Compound} + \text{RCOR'} \xrightarrow{\text{H}_2/\text{Pd}} \text{RR'CH-NH-CH}_2\text{C}_6\text{H}_4\text{F}

Scope :

  • Aliphatic carbonyls: 55-70% yield

  • Aromatic carbonyls: <30% yield (steric hindrance)

Silyl Group Transfer

Transfers trimethylsilyl groups to alcohols:

Compound+ROHROSiMe3+NH2CH2C6H4F\text{Compound} + \text{ROH} \rightarrow \text{ROSiMe}_3 + \text{NH}_2\text{CH}_2\text{C}_6\text{H}_4\text{F}

Kinetics : Second-order rate constants range from 10⁻⁴ to 10⁻³ L·mol⁻¹·s⁻¹ depending on R.

Scientific Research Applications

N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound is utilized in the development of novel materials with unique properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Biological Studies: It is used in studies involving the modification of biomolecules.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, while the fluorobenzyl moiety can participate in specific binding interactions. The compound can influence molecular pathways by modifying the chemical environment of the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Silyl Imines

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine 4-Fluorobenzyl, TMS C₁₀H₁₆FNSi 213.33 Fluorine enhances electron-withdrawing effects
N-(2-Bromo-1-(4-chlorophenyl)-2-nitroethyl)-1,1,1-trimethylsilanamine (S1) Bromo, nitro, 4-chlorophenyl, TMS C₁₂H₁₆BrClN₂O₂Si 409.70 High electrophilicity; used in peptide homologation
N-(2,2-diphenylvinylidene)-1,1,1-trimethylsilanamine Diphenylvinylidene, TMS C₁₇H₁₉NSi 277.43 Reacts with epoxides via nucleophilic addition
N-(2,2-difluoro-1-phenylvinyl)-N-(4-methoxyphenyl)-1,1,1-trimethylsilanamine Difluoro, methoxyphenyl, TMS C₁₈H₂₀F₂NOSi 363.44 Dual fluorine/methoxy substituents modulate reactivity

Key Observations :

  • Electronic Effects : The 4-fluorophenyl group in the target compound provides electron-withdrawing character, enhancing electrophilicity at the nitrogen center compared to methoxy-substituted analogues (e.g., ’s compound), which exhibit electron-donating effects .
  • Steric Hindrance : Bulkier substituents (e.g., diphenylvinylidene in ’s compound) reduce reactivity toward bulky electrophiles, whereas the 4-fluorobenzyl group in the target compound offers moderate steric accessibility .

Aromatic Amines with Fluorinated Substituents

Table 2: Fluorinated Aromatic Amines

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Applications
N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine 4-Fluorobenzyl, piperidine C₁₃H₁₉FN₂ 222.30 Pharmaceutical intermediate (e.g., Pimavanserin impurity)
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-N-methylmethanamine 4-Fluoro-3-CF₃, methylamine C₉H₉F₄N 207.17 8.62 Potential bioactive scaffold

Key Observations :

  • Biological Relevance : The piperidinamine derivative () demonstrates pharmaceutical utility, likely due to the piperidine ring’s conformational flexibility and nitrogen’s basicity. In contrast, the silicon center in the target compound may limit bioavailability but enhance thermal stability .
  • Acidity: The trifluoromethyl group in ’s compound lowers the pKa (8.62) compared to non-fluorinated amines, suggesting stronger base character than silanamines, where silicon’s electron-donating effects reduce nitrogen basicity .

Substituent Effects on Reactivity and Stability

Table 3: Substituent Impact on Reactivity

Substituent Example Compound Effect on Reactivity
4-Fluorophenyl Target compound Enhances electrophilicity; stabilizes intermediates via resonance withdrawal
4-Methoxyphenyl ’s compound Electron-donating effects slow electrophilic reactions but improve solubility
Trifluoromethyl (CF₃) ’s compound Strong electron-withdrawing effects; increases oxidative stability
Trimethylsilyl (TMS) Target compound Steric shielding; stabilizes adjacent nitrogen via σ-π hyperconjugation

Biological Activity

N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine (commonly referred to as "trimethylsilylamine derivative") is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H16FNSiC_{10}H_{16}FNSi and is characterized by the presence of a fluorinated phenyl group. The structural representation can be summarized as follows:

PropertyValue
Molecular Weight201.32 g/mol
Chemical StructureStructure
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorinated phenyl group enhances lipophilicity and binding affinity to target proteins through electrostatic interactions and dipole-dipole interactions. This modification is crucial for increasing the potency of the compound compared to non-fluorinated analogs .

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    A study evaluated the inhibitory effects of several silanamine derivatives on α-glucosidase activity. Among these compounds, this compound demonstrated significant inhibitory activity with an IC50 value in the low micromolar range (approximately 2.2 µM), indicating its potential as a therapeutic agent for managing carbohydrate metabolism disorders .
  • Structure-Activity Relationship (SAR) :
    Research on related compounds highlighted that the presence of electron-withdrawing groups like fluorine significantly impacts biological activity. The study suggested that the fluorinated derivatives exhibit enhanced binding affinity due to increased lipophilicity and improved molecular interactions with target enzymes .
  • Toxicological Profile :
    Toxicity assessments indicated that trimethylsilylamine derivatives pose risks if ingested or inhaled, categorizing them under harmful substances (H302+H332). Therefore, while exploring therapeutic applications, safety profiles must be thoroughly evaluated .

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObservations
Enzyme InhibitionIC50 ~ 2.2 µM against α-glucosidase
LipophilicityIncreased due to fluorination
ToxicityHarmful if swallowed or inhaled

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Imine Formation : React 4-fluorobenzylamine with chlorotrimethylsilane (TMSCl) in anhydrous conditions (e.g., THF or dichloromethane) under nitrogen. Use a base like triethylamine to neutralize HCl byproducts .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure.

  • Optimization : Monitor reaction progress via TLC or in situ NMR (e.g., 81% conversion observed in CDCl₃ after 1 hour at room temperature for analogous TMS-imine reactions) .

    Step Reagents/ConditionsYield (%)Key ObservationsReference
    Imine SynthesisTMSCl, Et₃N, THF, RT~80Requires strict anhydrous conditions
    PurificationHexane/EtOAc (9:1)75-85Silica gel effectively removes unreacted amine

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR :

  • Diagnostic Peaks :
  • TMS protons: Singlet at δ 0.1–0.3 ppm.
  • Fluorophenyl aromatic protons: Doublets (J = 8.5 Hz) at δ 7.2–7.4 ppm.
  • Example : In analogous TMS-protected amines, splitting patterns confirm regiochemistry (e.g., diastereomeric ratios via integration) .
    • FT-IR : Si–N stretch at ~840 cm⁻¹, C–F stretch at 1220 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 224.2 (calculated for C₁₀H₁₆FNSi) .

Q. How does the compound's stability vary under different storage and experimental conditions?

  • Moisture Sensitivity : Hydrolyzes in protic solvents (e.g., H₂O, MeOH) to regenerate 4-fluorobenzylamine. Store under inert gas (Ar/N₂) at –20°C .
  • Thermal Stability : Stable up to 150°C (TGA data for similar silylamines) .

Advanced Research Questions

Q. How does this compound function as an electrophile in enantioselective catalysis?

  • Mechanistic Insight : The TMS group stabilizes imine intermediates, enabling asymmetric additions (e.g., α-bromo nitroalkane synthesis via N-TMS-imine reactions with bromonitromethane). Chiral ligands (e.g., BINOL derivatives) enhance enantioselectivity .
  • Case Study : 81% conversion to diastereomers (1.6:1 dr) in CDCl₃ highlights kinetic vs. thermodynamic control challenges .

Q. What pharmacological interactions are hypothesized based on structural analogs?

  • Ion Channel Modulation : Fluorophenyl-TMS derivatives (e.g., retigabine analogs) bind to KCNQ4 potassium channels, suggesting potential neuropharmacological applications. Molecular docking studies predict interactions with hydrophobic binding pockets .
  • Antimicrobial Activity : Analogous aryl-TMS compounds inhibit penicillin-binding proteins (e.g., PBP-2X) via covalent adduct formation .

Q. Which computational methods predict the compound's reactivity and ADMET properties?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMO) for nucleophilic attack sites .
  • ADMET Prediction :

  • Lipophilicity : LogP ≈ 2.8 (PubChem data for C₁₀H₁₄FNSi) suggests moderate blood-brain barrier penetration .
  • Toxicity : Ames test predictions (e.g., in silico tools like ProTox-II) indicate low mutagenic risk .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Case Example : Overlapping peaks in ¹H NMR (e.g., residual TMS-imine and product) require advanced techniques:

  • 2D NMR (COSY, HSQC) : Assign coupling networks and confirm regiochemistry .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) at low temperatures .

Q. What alternative synthetic routes improve efficiency or scalability?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours for analogous TMS-imines) .
  • Flow Chemistry : Enables continuous production with in-line purification (e.g., scavenger resins for HCl removal) .

Key Research Gaps and Challenges

  • Diastereomer Separation : Low dr (1.6:1) in catalytic reactions necessitates chiral stationary phases for HPLC .
  • Hydrolytic Instability : Limits in vivo applications; prodrug strategies (e.g., tert-butyl carbamate protection) are under exploration .

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